2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole
Description
Historical Development of Benzothiazole-Piperazine Chemistry
Benzothiazole-piperazine hybrids emerged as a focus of synthetic chemistry in the early 21st century, driven by the need to combine the metabolic stability of benzothiazoles with the conformational flexibility of piperazines. Early work, such as the 2017 synthesis of benzothiazole-piperazine derivatives by Wilkinson et al., demonstrated that dihalo-substituted benzylpiperazine analogs exhibited potent cytotoxicity against hepatocellular (Huh7) and breast (MCF-7) cancer cell lines, with IC₅₀ values below 10 µM. These findings established the benzothiazole-piperazine scaffold as a viable platform for anticancer drug development.
The integration of piperazine into benzothiazole systems addressed historical challenges in balancing lipophilicity and water solubility. Piperazine’s nitrogen atoms enabled hydrogen bonding with biological targets, while its six-membered ring reduced steric hindrance compared to bulkier substituents. By 2021, researchers like Kumbhare et al. had expanded this work, showing that piperazine-linked benzothiazoles could inhibit telomerase activity in gastric (SGC-7901) and neuroblastoma (SK-N-SH) cell lines, further validating their therapeutic potential.
Significance of Methylsulfonyl-Benzothiazole Scaffolds in Medicinal Chemistry
The methylsulfonyl group at position 6 of the benzothiazole ring confers distinct electronic and steric properties critical for target engagement. This strongly electron-withdrawing substituent enhances metabolic stability by resisting oxidative degradation, a common limitation of unsubstituted benzothiazoles. Comparative studies of methylsulfonyl-containing analogs reveal improved binding affinities for enzymes such as acetylcholinesterase (AChE), where the sulfonyl group participates in polar interactions with catalytic residues like Ser203 and His447.
| Property | Methylsulfonyl-Benzothiazole | Unsubstituted Benzothiazole |
|---|---|---|
| Metabolic Stability | High | Moderate |
| AChE Inhibition (IC₅₀) | 2.3 µM | >50 µM |
| LogP | 1.8 | 2.5 |
The methylsulfonyl group also modulates solubility, as evidenced by the reduced logP of 1.8 for 6-(methylsulfonyl) derivatives compared to 2.5 for non-sulfonylated analogs. This balance between lipophilicity and polarity facilitates blood-brain barrier penetration, making such compounds candidates for neurological applications.
Research Importance of Fluorophenyl-Substituted Heterocycles
The 4-fluorophenyl group attached to the piperazine ring introduces steric and electronic effects that enhance target selectivity. Fluorine’s high electronegativity increases the compound’s affinity for aromatic stacking interactions in enzyme active sites, particularly in kinases and G protein-coupled receptors. For example, fluorophenyl-containing derivatives exhibit 3–5-fold greater inhibitory activity against carbonic anhydrase IX compared to non-fluorinated analogs, a critical target in hypoxic tumors.
Fluorination also improves pharmacokinetic properties. The 4-fluorophenyl moiety reduces first-pass metabolism by cytochrome P450 enzymes, extending plasma half-life in preclinical models. This substitution strategy has been validated in clinical candidates like the anticancer agent finasteride, where fluorophenyl groups enhance both potency and bioavailability.
Contextual Framework Within Heterocyclic Chemistry Research
Benzothiazoles belong to the broader class of heterocyclic compounds, which constitute over 60% of FDA-approved small-molecule drugs. Their popularity stems from structural versatility: the benzothiazole core accommodates diverse substituents while maintaining planar geometry for intercalation into DNA or protein binding pockets. Piperazine, a six-membered diamine ring, further diversifies functionality by enabling salt bridge formation with acidic residues in biological targets.
Recent innovations in fluorocyclization methodologies have expanded access to complex heterocycles like 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole. Techniques such as palladium-catalyzed C–F bond activation allow precise introduction of fluorine atoms at late synthetic stages, avoiding the need for hazardous fluorinating agents. These advances support the efficient production of fluorinated heterocycles at industrial scales.
Current Research Landscape and Significance
Ongoing studies focus on optimizing this compound for clinical translation. Key areas include:
- Oncology : The compound inhibits telomerase activity in HepG2 liver cancer cells (IC₅₀ = 4.12 µM), comparable to doxorubicin (IC₅₀ = 2.87 µM). Docking simulations reveal interactions with telomerase’s Lys189 and Asp254 residues, suggesting a unique mechanism distinct from traditional topoisomerase inhibitors.
- Neurology : In vitro assays demonstrate moderate acetylcholinesterase inhibition (IC₅₀ = 8.7 µM), positioning it as a candidate for Alzheimer’s disease therapy.
- Synthetic Methodology : Recent routes employ flow chemistry to achieve 78% yield in a three-step sequence, overcoming historical challenges in piperazine benzothiazole synthesis.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2/c1-26(23,24)15-6-7-16-17(12-15)25-18(20-16)22-10-8-21(9-11-22)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRHENHCQXSQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with 1-(4-fluorophenyl)piperazine under appropriate conditions to form the desired piperazine-substituted product.
Addition of the methylsulfonyl group: The final step involves the sulfonation of the compound using a methylsulfonyl chloride reagent in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its structural characteristics. The presence of the piperazine moiety is known to influence neuropharmacological effects, while the benzo[d]thiazole framework contributes to various biological activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including the compound . For instance, compounds with similar structures have shown efficacy in picrotoxin-induced seizure models. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly enhance anticonvulsant potency, with some derivatives achieving effective doses as low as 18.4 mg/kg .
Antimicrobial Effects
Thiazole derivatives have been investigated for their antimicrobial properties. Compounds similar to 2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. This activity is often attributed to the electron-withdrawing groups present on the phenyl ring, which enhance the compound's ability to disrupt bacterial cell membranes .
GABA Receptor Modulation
The compound may interact with GABA receptors, similar to other piperazine derivatives that act as modulators of neurotransmitter systems. This interaction could explain its anticonvulsant effects by enhancing inhibitory neurotransmission in the central nervous system .
Antioxidant Activity
Some studies suggest that thiazole derivatives possess antioxidant properties, which can protect against oxidative stress-related damage in cells. This activity is essential for developing therapeutic agents targeting neurodegenerative diseases where oxidative stress plays a critical role .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of compounds related to this compound.
| Study | Findings | Application |
|---|---|---|
| Siddiqui et al., 2020 | Identified thiazole-integrated compounds with high anticonvulsant activity | Potential for epilepsy treatment |
| Łączkowski et al., 2020 | Synthesized new thiazoles showing significant antimicrobial activity | Development of new antibiotics |
| PMC9268695 | Explored SAR of thiazole derivatives revealing potent neuroprotective effects | Neurodegenerative disease therapies |
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.
Comparison with Similar Compounds
Piperazine-Containing Heterocycles
Compounds with piperazine-linked aromatic systems, such as those reported in Pharmacopeial Forum (2017), share structural motifs with the target compound. For example:
- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): This compound replaces the benzo[d]thiazole core with a triazolone ring and incorporates a bulkier 2,4-dichlorophenyl group.
- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one ():
Benzimidazole Derivatives
Andleeb Amin’s review highlights benzimidazole analogs (Figs. 95–97) with piperazine substitutions ():
- 4-(6-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol (Fig.
- 2'-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzo[d]imidazole (Fig. 96):
Thiazole and Pyrazolo-Pyrimidine Hybrids
Compounds from Chemical Science (), such as 2u and 2v , demonstrate structural diversity:
- 2u : Features an ethoxyethoxyethoxy side chain, enhancing water solubility but introducing synthetic complexity (71% yield).
- 2v: Incorporates a biotin-like moiety (5-((3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide), enabling targeted drug delivery but reducing synthetic efficiency (39% yield).
- 2w : Achieves a high yield (92%) due to tert-butoxycarbonyl (Boc) protection, contrasting with the target compound’s unmodified methylsulfonyl group .
Key Comparative Data
| Property | Target Compound | Fig. 95 (Amin) | Compound 2u (ESI) |
|---|---|---|---|
| Core Structure | Benzo[d]thiazole | Bibenzimidazole | Pyrazolo-pyrimidine |
| Substituent(s) | 4-Fluorophenyl, methylsulfonyl | Phenol, methylpiperazine | Ethoxyethoxyethoxy |
| Molecular Weight | ~375 g/mol | ~450 g/mol | ~520 g/mol |
| Synthetic Yield | Not reported | Not reported | 71% |
| Key Functional Group | Piperazine | Piperazine | Thioether |
Research Findings and Implications
- Receptor Affinity: The fluorophenylpiperazine moiety in the target compound likely enhances serotonin (5-HT) or dopamine receptor binding compared to non-fluorinated analogs (e.g., Fig. 95) .
- Metabolic Stability : The methylsulfonyl group reduces oxidative metabolism, offering a pharmacokinetic advantage over compounds with unprotected alkyl chains (e.g., 2u) .
- Synthetic Feasibility : High-yield strategies (e.g., Boc protection in 2w) could inform optimization of the target compound’s synthesis .
Biological Activity
The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole is a member of the thiazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C18H20F2N2O2S
- Molecular Weight : 356.43 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring fused with a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with thiazole moieties showed moderate to excellent antimicrobial activity against various bacterial strains. For instance, compounds derived from thiazole have been reported to possess notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Thiazole-containing compounds have been extensively studied for their anticancer activities. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases. For example, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's. Compounds containing the thiazole structure have shown promising acetylcholinesterase inhibitory activity, which is crucial for enhancing cognitive function by increasing acetylcholine levels in the brain. One study reported that specific thiazoles exhibited IC50 values as low as 2.7 µM against acetylcholinesterase, indicating their potential as therapeutic agents for Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer and neuroprotective effects.
- Induction of Apoptosis : By modulating apoptotic pathways, it can promote programmed cell death in cancer cells.
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties that protect cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate to Excellent | |
| Anticancer | IC50 < 10 µM (varied by cell line) | |
| Acetylcholinesterase Inhibition | IC50 = 2.7 µM |
Case Study: Anticancer Activity
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, the compound structurally similar to this compound exhibited significant cytotoxicity against the A431 epidermoid carcinoma cell line. The study utilized molecular docking techniques to elucidate binding interactions with target proteins, revealing that hydrophobic interactions played a critical role in its efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Suzuki-Miyaura Coupling : To attach the 4-fluorophenyl group to the piperazine ring. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are used under inert atmospheres .
Sulfonation : Introduction of the methylsulfonyl group via sulfonic acid derivatives, requiring controlled temperatures (40–60°C) to avoid side reactions .
Cyclization : Formation of the benzothiazole core using thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Critical Factors : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and monitoring by TLC/HPLC are essential to isolate the target compound from by-products like unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton splitting patterns at δ 7.2–7.4 ppm, piperazine CH₂ signals at δ 2.8–3.5 ppm) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for the benzothiazole-piperazine junction. Crystallization in ethanol/water mixtures yields diffraction-quality crystals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~458) .
Q. How is the compound initially screened for pharmacological activity, and what receptor targets are prioritized?
- Methodological Answer :
- In Silico Docking : Prioritizes dopamine D3 and serotonin receptors due to structural similarity to piperazine-based ligands. Tools like AutoDock Vina assess binding affinity to conserved residues (e.g., Asp110 in D3 receptors) .
- In Vitro Binding Assays : Radioligand displacement assays (e.g., [³H]spiperone for D2/D3 receptors) quantify IC₅₀ values. Membrane preparations from transfected HEK293 cells are standard .
Advanced Research Questions
Q. What strategies address low yield or purity during scale-up synthesis, particularly for the methylsulfonyl incorporation step?
- Methodological Answer :
- By-Product Mitigation : Use of methylsulfonyl chloride in stoichiometric excess (1.2–1.5 eq) with slow addition to minimize di-sulfonation.
- Temperature Control : Maintain 0–5°C during sulfonation to prevent decomposition .
- Advanced Purification : Preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves closely eluting impurities .
Q. How can contradictory data between computational binding predictions and experimental IC₅₀ values be resolved?
- Methodological Answer :
- Molecular Dynamics Simulations : Assess ligand-receptor flexibility over 100 ns trajectories to identify non-static binding modes missed in docking .
- Mutagenesis Studies : Replace key residues (e.g., Ser196 in D3 receptors) to validate interaction hotspots via functional assays .
- Solvent Accessibility Analysis : Poisson-Boltzmann calculations (e.g., with PDB2PQR) account for solvation effects on binding free energy .
Q. What structural modifications enhance selectivity for dopamine D3 over D2 receptors, and how are SAR trends quantified?
- Methodological Answer :
- Piperazine Substituents : Bulky groups (e.g., trifluoromethyl) at the 4-position reduce D2 affinity by steric clash. Compare Ki ratios (D3/D2) using radioligand assays .
- Benzothiazole Modifications : Electron-withdrawing groups (e.g., nitro) at the 6-position improve metabolic stability without compromising D3 binding .
- SAR Table :
| Substituent (R) | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| -SO₂CH₃ | 12.3 | 450 | 36.6 |
| -NO₂ | 9.8 | 620 | 63.3 |
| -CF₃ | 15.1 | 890 | 58.9 |
Q. What mechanistic insights explain its inhibitory effects on enzymes like COX-2, and how are these effects validated?
- Methodological Answer :
- Enzyme Assays : Use recombinant murine COX-2 to measure prostaglandin E2 (PGE2) suppression via ELISA. Pre-incubate the compound (10 µM) with arachidonic acid substrate .
- Docking in Catalytic Sites : Identify H-bonding with Tyr385 and hydrophobic interactions with Val348. Compare to known inhibitors (e.g., celecoxib) .
- Mutant Enzymes : Engineer COX-2 mutants (e.g., Tyr385Phe) to confirm critical interactions via activity restoration assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
